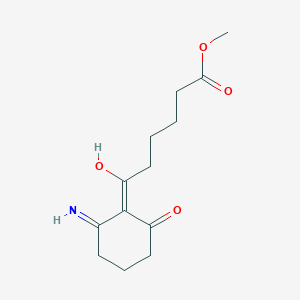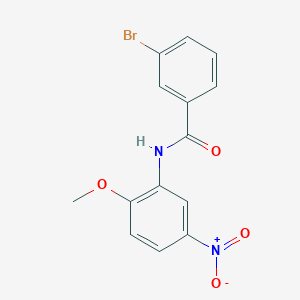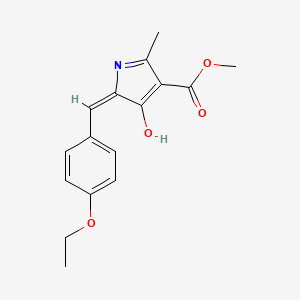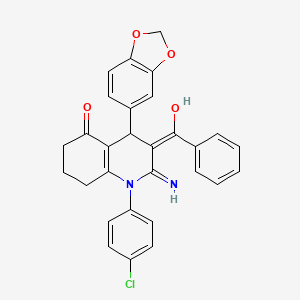
methyl 6-(2-amino-6-oxo-1-cyclohexen-1-yl)-6-oxohexanoate
Descripción general
Descripción
Methyl 6-(2-amino-6-oxo-1-cyclohexen-1-yl)-6-oxohexanoate, also known as Mocetinostat, is a small molecule inhibitor of histone deacetylases (HDACs). It is a potent and selective inhibitor of HDAC1, HDAC2, and HDAC3, which are enzymes involved in the regulation of gene expression. Mocetinostat has shown potential as a therapeutic agent in the treatment of various cancers and other diseases.
Mecanismo De Acción
Methyl 6-(2-amino-6-oxo-1-cyclohexen-1-yl)-6-oxohexanoate works by inhibiting the activity of HDACs, which are enzymes involved in the regulation of gene expression. HDACs remove acetyl groups from histone proteins, which leads to the repression of gene expression. By inhibiting HDAC activity, methyl 6-(2-amino-6-oxo-1-cyclohexen-1-yl)-6-oxohexanoate can increase the acetylation of histone proteins, leading to the activation of gene expression.
Biochemical and Physiological Effects:
methyl 6-(2-amino-6-oxo-1-cyclohexen-1-yl)-6-oxohexanoate has been shown to have a variety of biochemical and physiological effects. It can induce cell cycle arrest, apoptosis, and differentiation in cancer cells. methyl 6-(2-amino-6-oxo-1-cyclohexen-1-yl)-6-oxohexanoate can also modulate the immune system by increasing the expression of immune-related genes. Additionally, methyl 6-(2-amino-6-oxo-1-cyclohexen-1-yl)-6-oxohexanoate has been shown to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 6-(2-amino-6-oxo-1-cyclohexen-1-yl)-6-oxohexanoate has several advantages for use in lab experiments. It is a potent and selective inhibitor of HDACs, which makes it a useful tool for studying the role of HDACs in gene expression. methyl 6-(2-amino-6-oxo-1-cyclohexen-1-yl)-6-oxohexanoate has also been shown to have low toxicity in vitro, which makes it a safe tool for studying cellular processes. However, methyl 6-(2-amino-6-oxo-1-cyclohexen-1-yl)-6-oxohexanoate has limitations in its use in lab experiments. It is a complex molecule to synthesize, which makes it expensive and time-consuming to produce. Additionally, methyl 6-(2-amino-6-oxo-1-cyclohexen-1-yl)-6-oxohexanoate has limited solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on methyl 6-(2-amino-6-oxo-1-cyclohexen-1-yl)-6-oxohexanoate. One area of interest is the development of more efficient synthesis methods for methyl 6-(2-amino-6-oxo-1-cyclohexen-1-yl)-6-oxohexanoate, which would make it more accessible for research and potential clinical use. Additionally, further research is needed to fully understand the mechanisms of action of methyl 6-(2-amino-6-oxo-1-cyclohexen-1-yl)-6-oxohexanoate and its potential therapeutic applications. Finally, there is a need for more extensive preclinical and clinical studies to evaluate the safety and efficacy of methyl 6-(2-amino-6-oxo-1-cyclohexen-1-yl)-6-oxohexanoate in humans.
Aplicaciones Científicas De Investigación
Methyl 6-(2-amino-6-oxo-1-cyclohexen-1-yl)-6-oxohexanoate has been extensively studied for its potential therapeutic applications. It has shown promise in the treatment of various cancers, including breast cancer, leukemia, and lymphoma. methyl 6-(2-amino-6-oxo-1-cyclohexen-1-yl)-6-oxohexanoate has also been studied for its potential use in the treatment of other diseases, such as HIV, sickle cell anemia, and autoimmune disorders.
Propiedades
IUPAC Name |
methyl (6E)-6-hydroxy-6-(2-imino-6-oxocyclohexylidene)hexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-18-12(17)8-3-2-6-10(15)13-9(14)5-4-7-11(13)16/h14-15H,2-8H2,1H3/b13-10+,14-9? | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEVYQSEWKAAAY-QMBFIQNGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCC(=C1C(=N)CCCC1=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCCC/C(=C\1/C(=N)CCCC1=O)/O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-bromophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B3721280.png)
![2-[1-(sec-butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B3721281.png)
![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B3721299.png)

![2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-phenyl-4(1H)-pyrimidinone](/img/structure/B3721309.png)
![2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B3721314.png)

![N-[2-(tert-butylthio)ethyl]-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B3721322.png)
![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B3721329.png)
![3-[2-(4-methoxyphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B3721333.png)


![diethyl 5-{2-[2-[(4-methoxyphenyl)amino]-1-(4-nitrobenzoyl)-2-oxoethylidene]hydrazino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3721344.png)
